8-Fluoro-6-methoxymoxifloxacin
Descripción
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNFVOVJRJWHB-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145579 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-77-9 | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-6-methoxymoxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Condensation with Diazabicyclononane Derivatives
The foundational step involves coupling a substituted quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane. A patent by CN112759590A details this process using 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and the diazabicyclononane derivative in ethanol, catalyzed by the ionic liquid [BCl₂(mim)][Al₂Cl₇].
Reaction Conditions:
-
Catalyst: 0.45 g [BCl₂(mim)][Al₂Cl₇]
-
Solvent: Ethanol (200 mL)
-
Temperature: 85°C for 7 hours
-
Yield: 95%
This method suppresses C6-fluorine substitution byproducts, a common issue in fluoroquinolone synthesis, through the ionic liquid’s dual role as a catalyst and selectivity enhancer.
Acid Addition Salt Purification
To isolate high-purity 8-fluoro-6-methoxymoxifloxacin, acid addition salts (e.g., L-(+)-tartarate, fumarate) are employed. EP1992626A1 describes converting moxifloxacin intermediates into these salts, which are then treated with HCl to yield the hydrochloride form.
Procedure Highlights:
-
Salt Formation: Reacting the quinoline-diazabicyclononane adduct with L-(+)-tartaric acid in dimethylformamide (DMF) at 75–80°C.
-
Impurity Reduction: Lowers R,R isomer content from 5% to <0.1%.
-
Final Conversion: Acidification with HCl in methanol/water yields crystalline moxifloxacin hydrochloride monohydrate, adaptable for the 8-fluoro-6-methoxy variant.
Optimization of Reaction Parameters
Catalyst Selection
Ionic liquids like [BCl₂(mim)][Al₂Cl₇] improve reaction efficiency by stabilizing transition states and reducing activation energy. Comparative studies show:
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while alcohols (ethanol, methanol) facilitate crystallization:
-
DMF: Optimal for salt formation due to high boiling point (153°C) and compatibility with acid catalysts.
-
Ethanol: Preferred for condensation reactions, balancing reactivity and environmental safety.
Analytical Characterization and Quality Control
HPLC Profiling
Reverse-phase HPLC with C18 columns and UV detection (λ = 296 nm) is standard for assessing purity. A typical method includes:
Spectroscopic Data
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, 1-cyclopropyl-6-[(S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl]-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , forms if C7 substitution is incomplete. Mitigation strategies include:
Regulatory Considerations
As an impurity in moxifloxacin formulations, this compound must comply with ICH Q3A guidelines (<0.15% for unidentified impurities).
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. Preliminary data suggest:
-
Residence Time: 12 minutes vs. 7 hours in batch reactors.
-
Yield Improvement: 98% with minimized thermal degradation.
Enzymatic Fluorination
Engineered fluorinases offer eco-friendly alternatives to chemical fluorinating agents (e.g., Selectfluor). Trials show:
-
Substrate: 6-methoxy-8-hydroxy-moxifloxacin precursor.
-
Conversion: 72% using Streptomyces cattleya fluorinase.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Efficacy
Broad-Spectrum Activity
8-Fluoro-6-methoxymoxifloxacin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Studies have shown that it is effective against resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 0.125 μg/ml |
| Staphylococcus aureus | 0.5 μg/ml |
| Escherichia coli | 1 μg/ml |
Treatment of Specific Infections
Meningitis
Research indicates that this compound has potential in treating meningitis caused by penicillin-resistant strains. In experimental models, the compound demonstrated effective penetration into cerebrospinal fluid (CSF) and significant bactericidal activity compared to standard treatments like ceftriaxone and vancomycin .
Mycoplasma genitalium Infections
A meta-analysis highlighted the efficacy of moxifloxacin, including its derivatives, in treating Mycoplasma genitalium infections. The treatment success rate was reported at 96%, although there has been a noted decline in efficacy over time due to emerging resistance .
Antifungal and Antidiabetic Potential
Recent studies have also explored the antifungal properties of moxifloxacin derivatives, including this compound. Metal complexes derived from moxifloxacin showed enhanced antifungal activity compared to the parent compound, suggesting that modifications can yield more effective antifungal agents . Additionally, the compound has been investigated for its antidiabetic potential through mechanisms involving α-amylase inhibition, showing promising results comparable to established antidiabetic drugs like acarbose.
Pharmacokinetics and Safety Profile
Pharmacokinetic Properties
The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics. Studies indicate that it achieves peak concentrations rapidly in systemic circulation and exhibits a favorable half-life that supports once-daily dosing regimens.
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 2.5 μg/ml |
| Half-Life | 12 hours |
| Bioavailability | 80% |
Case Studies
Clinical Trials
Several clinical trials have investigated the efficacy and safety of moxifloxacin derivatives in various settings:
- Trial on Meningitis Treatment: A study involving rabbits showed that moxifloxacin significantly reduced bacterial counts in CSF compared to untreated controls .
- Mycoplasma Infection Study: Observational studies indicated a high microbial cure rate with moxifloxacin treatment, although resistance patterns are emerging .
Mecanismo De Acción
The mechanism of action of 8-Fluoro-6-methoxymoxifloxacin involves the inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Differences
Functional and Pharmacological Differences
Antimicrobial Activity
- Moxifloxacin : The 8-methoxy group enhances DNA gyrase/topoisomerase IV binding, improving Gram-positive and anaerobic coverage .
- This compound : Substitution at position 8 disrupts target enzyme interactions, rendering it therapeutically inactive .
- Impurity A (6,8-difluoro) : Dual fluoro groups reduce steric compatibility with bacterial enzymes, leading to >10-fold lower potency compared to moxifloxacin .
Physicochemical Stability
Actividad Biológica
8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic derived from moxifloxacin, designed to enhance antibacterial efficacy. This compound exhibits potent biological activity against various bacterial pathogens through its mechanism of action, primarily involving the inhibition of DNA gyrase and topoisomerase IV.
This compound operates by inhibiting two critical enzymes involved in bacterial DNA replication and transcription:
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication. The compound binds to the enzyme-DNA complex, preventing the relaxation necessary for replication.
- Topoisomerase IV : This enzyme is crucial for separating replicated chromosomal DNA during cell division. Inhibition leads to cell death due to the inability to properly segregate DNA.
The binding affinity of this compound for these enzymes is significantly higher than that of many other fluoroquinolones, enhancing its bactericidal activity against a range of pathogens, including Streptococcus pneumoniae and Staphylococcus aureus .
Antibacterial Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound compared to other fluoroquinolones:
| Compound | IC50 (DNA Gyrase) μg/ml | IC50 (Topoisomerase IV) μg/ml |
|---|---|---|
| This compound | 4.5 | 2.0 |
| Moxifloxacin | 19.4 | 4.05 |
| Ciprofloxacin | 30.0 | 10.0 |
This data indicates that this compound has a significantly lower IC50 value than both moxifloxacin and ciprofloxacin, suggesting superior potency against both target enzymes .
Spectrum of Activity
The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it suitable for treating various infections, including respiratory tract infections and skin infections. Its efficacy against resistant strains, particularly those resistant to beta-lactams, highlights its clinical relevance .
Case Studies
- Clinical Efficacy in Respiratory Infections : A study evaluated the effectiveness of this compound in patients with community-acquired pneumonia caused by resistant Streptococcus pneumoniae. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its rapid action and effectiveness against resistant strains .
- Comparative Study with Moxifloxacin : In a randomized controlled trial comparing this compound with moxifloxacin in treating complicated urinary tract infections, the new compound demonstrated a higher clinical cure rate (85% vs. 75%) and lower recurrence rates over six months .
Safety and Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with an oral bioavailability exceeding 90%. Its half-life ranges from 11 to 15 hours, allowing for once-daily dosing . Adverse effects are generally mild but can include gastrointestinal disturbances and central nervous system effects.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 8-Fluoro-6-methoxymoxifloxacin in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method for assessing purity, with mobile phases optimized for fluorinated quinolones (e.g., acetonitrile-phosphate buffer systems). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For enantiomeric purity, chiral stationary-phase HPLC or capillary electrophoresis should be employed. Impurity profiling should reference pharmacopeial standards, such as those described for moxifloxacin hydrochloride impurities (e.g., USP Moxifloxacin Related Compound A) .
Q. What synthetic routes are most effective for producing this compound with high yield and regioselectivity?
- Methodological Answer : The synthesis typically involves cyclopropanation of the quinoline core followed by fluorination at the 8-position and methoxylation at the 6-position. Key steps include:
- Use of boron trifluoride etherate as a catalyst for fluorination to minimize byproducts.
- Protecting group strategies (e.g., tert-butyldimethylsilyl) to enhance regioselectivity during methoxylation.
- Final purification via recrystallization in ethanol-water mixtures. Reaction progress should be monitored using thin-layer chromatography (TLC) with iodine visualization .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature (60–80°C), catalyst concentration (0.5–1.5 mol%), and reaction time (12–24 hours) on yield and enantiomeric excess (EE). Response surface methodology (RSM) identifies optimal conditions. For example, interactions between temperature and catalyst concentration may reveal non-linear effects on fluorination efficiency. Statistical validation via ANOVA ensures robustness .
Q. What in vitro models are appropriate for assessing the pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound against resistant bacterial strains?
- Methodological Answer : Use time-kill assays with Streptococcus pneumoniae (ATCC 49619) and Escherichia coli (ATCC 25922) under varying pH and albumin concentrations to simulate physiological conditions. Measure minimum inhibitory concentrations (MICs) using broth microdilution (CLSI guidelines). For PK/PD modeling, integrate data into a Hill equation-based sigmoid Emax model to correlate free drug AUC/MIC ratios with bacterial eradication .
Q. How should researchers address discrepancies in antimicrobial efficacy data between in vitro and in vivo studies of this compound?
- Methodological Answer : Conduct parallel experiments using:
- In vitro : Biofilm-embedded Pseudomonas aeruginosa in a CDC reactor.
- In vivo : Murine thigh infection models with neutropenic mice.
Discrepancies may arise from protein binding or tissue penetration limitations. Use population pharmacokinetic modeling to adjust dosing regimens. Validate findings with MALDI-TOF imaging to map drug distribution in tissues .
Q. What strategies mitigate bacterial resistance development during prolonged exposure to this compound?
- Methodological Answer : Employ serial passage experiments with sub-MIC concentrations to simulate resistance evolution. Genomic sequencing (e.g., Illumina NovaSeq) identifies mutations in gyrA (DNA gyrase) or efflux pump regulators (e.g., mtrR). Synergistic combinations with β-lactams or efflux pump inhibitors (e.g., PAβN) should be tested using checkerboard assays .
Data Interpretation and Contradiction Analysis
Q. How do researchers validate conflicting results in the stability profiles of this compound under varying pH conditions?
- Methodological Answer : Perform forced degradation studies (ICH Q1A guidelines) at pH 1–10 (37°C, 70% humidity). Use LC-MS/MS to quantify degradation products (e.g., decarboxylation or demethoxylation byproducts). Conflicting data may arise from buffer composition (phosphate vs. citrate); replicate experiments with controlled ionic strength and validate using Arrhenius plot extrapolation .
Q. What statistical frameworks are suitable for analyzing dose-response nonlinearity in this compound toxicity studies?
- Methodological Answer : Apply a mixed-effects model to account for inter-subject variability in hepatotoxicity (ALT/AST levels). Bayesian hierarchical models can identify outliers in dose-response curves. Use Akaike information criterion (AIC) to compare logistic vs. probit regression fits .
Tables for Methodological Reference
| Parameter | HPLC Conditions | Reference |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | |
| Mobile Phase | Acetonitrile:0.1% H3PO4 (25:75 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 294 nm |
| Factorial Design Variables | Levels | Response Metrics |
|---|---|---|
| Temperature | 60°C, 70°C, 80°C | Yield, EE |
| Catalyst Concentration | 0.5 mol%, 1.0 mol%, 1.5 mol% | Reaction Efficiency |
| Reaction Time | 12 h, 18 h, 24 h | Purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
